molecular formula C20H21N3O4 B016943 Trp-tyr CAS No. 19653-76-0

Trp-tyr

Cat. No. B016943
CAS RN: 19653-76-0
M. Wt: 367.4 g/mol
InChI Key: TYYLDKGBCJGJGW-WMZOPIPTSA-N
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Description

Synthesis Analysis

Research on the synthesis of Trp-Tyr has explored the incorporation of noncanonical amino acids into proteins, highlighting the engineering of tRNA and aminoacyl-tRNA synthetase. For instance, Rauch et al. (2016) investigated the optimization of tRNA(Tyr) for improved noncanonical amino acid incorporation, finding that specific mutations enhance synthesis efficiency (Rauch, Porter, Mehl, Perona, 2016). Additionally, Kiga et al. (2002) engineered a tyrosyl-tRNA synthetase to preferentially recognize a modified tyrosine for site-specific protein incorporation, demonstrating the potential for precise manipulation of amino acid incorporation in synthetic biology (Kiga et al., 2002).

Molecular Structure Analysis

The molecular structure of Trp-Tyr and its related enzymes has been a subject of extensive study. Doublié et al. (1995) revealed a surprising homology between tryptophanyl-tRNA synthetase and tyrosyl-tRNA synthetase, highlighting the evolutionary relationship and structural similarities between these enzymes, which are crucial for understanding the molecular basis of Trp-Tyr synthesis (Doublié, Bricogne, Gilmore, Carter, 1995).

Chemical Reactions and Properties

The chemical properties of Trp-Tyr, particularly in the context of tRNA synthetases, have been explored to understand its synthesis and function. Studies have focused on the catalytic mechanisms of tyrosyl-tRNA synthetase, such as the work by Xin, Li, and First (2000), which delved into the stabilization of the transition state during the transfer of tyrosine to tRNA(Tyr), offering insights into the chemical underpinnings of aminoacylation reactions (Xin, Li, First, 2000).

Physical Properties Analysis

Investigating the physical properties of Trp-Tyr involves examining the stability, solubility, and structural dynamics of the dipeptide and its precursors. While specific studies directly addressing these aspects of Trp-Tyr were not identified, research on the aminoacyl-tRNA synthetases that catalyze the formation of such dipeptides provides indirect insights into their physical properties.

Chemical Properties Analysis

The chemical properties of Trp-Tyr, such as reactivity, interaction with enzymes, and participation in peptide bond formation, are closely tied to its synthesis and the function of related enzymes. For example, the study by Larson et al. (2011) on the double-length tyrosyl-tRNA synthetase from Leishmania major, which forms an asymmetric pseudo-dimer, sheds light on the enzyme's unique structural features that could influence the chemical behavior of Trp-Tyr (Larson et al., 2011).

Scientific Research Applications

  • Protein Crosslinking

    • Field : Biochemistry .
    • Application : Dityrosine and ditryptophan bonds have been implicated in protein crosslinking, which is associated with oxidative stress conditions including those involved in neurodegenerative pathologies and age-related processes .
    • Methods : Exposure of free Tyr and Trp to a high concentration of carbonate anion radicals (CO3˙−), under anaerobic conditions, results in the formation of Tyr–Trp species, as well as dityrosine and ditryptophan crosslinks .
    • Results : The methods reported allow the generation of significant yields of isolated Tyr–Trp adducts and their characterization . This technology should facilitate the detection, and examination of the biological consequences of Tyr–Trp crosslink formation in complex systems .
  • Protein Structure Analysis

    • Field : Biochemistry .
    • Application : Trp residues situated in different elements of secondary structure of the proteins of different structural classes .
    • Methods : The average surface accessibility for Trp residues is checked with the help of two-tailed t test for average values .
    • Results : The study provides insights into the microenvironment of tryptophan residues in proteins .
  • Peptide Functionalization

    • Field : Biochemistry .
    • Application : 18F-trifluoromethylation of peptides .
    • Methods : When both Tyr and Trp are present in a peptide, 18F-trifluoromethylation occurs exclusively in the Trp residue .
    • Results : The reaction is regioselective, as the C3 substituted product was the major product obtained for Tyr .
  • Protein and Peptide Functionalization

    • Field : Biochemistry .
    • Application : Tyrosine residues have been used for the cleavage, functionalization, and conjugation of proteins and peptides . This has become an exploding field of research as tyrosine constitutes a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols .
    • Methods : Selective Tyr modification is achieved enzymatically, chemically, or by genetically encoded non-natural amino acids . Selective peptide cleavage at Tyr sites have emerged as relevant tools in this context .
    • Results : The development of more robust Tyr-targeting modification techniques, as well as the widespread application of these technologies in practical settings, such as the development of antibody-drug conjugates .
  • Membrane Activity of Cationic Cell-Penetrating and Antimicrobial Peptides

    • Field : Biophysics .
    • Application : Tryptophan is involved in many different types of noncovalent interactions such as electrostatic and hydrophobic ones, but also in π-π, π-cation, π-anion and π-ion pair interactions . In membranotropic peptides and proteins, Trp locates preferentially at the water-membrane interface .
    • Methods : In antimicrobial or cell-penetrating peptides (AMPs and CPPs respectively), Trp is well-known for its strong role in the capacity of these peptides to interact and affect the membrane organisation of both bacteria and animal cells at the level of the lipid bilayer .
    • Results : This review gathers dedicated studies to show how unique are Trp properties, which should be taken into account to design future membranotropic peptides with expected antimicrobial or cell-penetrating activity .

Future Directions

Future research could focus on further elucidating the physiological actions of Trp-Tyr, particularly its effects on brain metabolism and cognitive function . Additionally, the potential therapeutic applications of Trp-Tyr in the treatment of neurodegenerative diseases could be explored .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c21-16(10-13-11-22-17-4-2-1-3-15(13)17)19(25)23-18(20(26)27)9-12-5-7-14(24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYLDKGBCJGJGW-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941418
Record name N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trp-tyr

CAS RN

19653-76-0
Record name L-Tryptophyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19653-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptophyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019653760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23,300
Citations
L Wu, D McElheny, T Takekiyo, TA Keiderling - Biochemistry, 2010 - ACS Publications
… Using two-dimensional (2D) NMR structural studies, we establish side chain orientations for closely interacting Trp/Trp, Trp/Tyr, and Tyr/Tyr pairs at the non-hydrogen bonding positions …
Number of citations: 89 pubs.acs.org
WH Hsieh, SF Chang, HM Chen, JH Chen… - Molecular …, 2012 - ACS Publications
… Using cyclo-(d-Trp-Tyr), we investigated the feasibility of this PNT for being an oral gene … (65) In this study, the binding constant of cyclo-(d-Trp-Tyr) PNTs with DNA was calculated to be …
Number of citations: 34 pubs.acs.org
E Molteni, G Mattioli, P Alippi, L Avaldi… - Physical Chemistry …, 2021 - pubs.rsc.org
The electronic energy levels of cyclo(glycine–phenylalanine), cyclo(tryptophan–tyrosine) and cyclo(tryptophan–tryptophan) dipeptides are investigated with a joint experimental and …
Number of citations: 4 pubs.rsc.org
T Ayabe, Y Ano, R Ohya, S Kitaoka, T Furuyashiki - Nutrients, 2019 - mdpi.com
Scope: Peptides containing tryptophan–tyrosine sequences, including the lacto-tetrapeptide glycine–threonine–tryptophan–tyrosine (GTWY) and β-lactolin, from β-lactoglobulin in whey …
Number of citations: 14 www.mdpi.com
EV Eremeeva, SV Markova, LA Frank… - Photochemical & …, 2013 - Springer
… that the hydrogen bond network formed by His–Trp–Tyr triad participates in stabilizing the 2-… In addition, we demonstrate that although the positions of His–Trp–Tyr residues in aequorin …
Number of citations: 35 link.springer.com
L Zheng, Y Zhao, H Dong, G Su, M Zhao - Journal of Functional Foods, 2016 - Elsevier
… In ORAC assay, the peoxyl radical scavenging activity of these amino acids decreased in the order of Trp > Tyr > Met > Cys with TE values of 4.05, 2.32, 0.47 and 0.32 µmol TE/µmol …
Number of citations: 138 www.sciencedirect.com
KA Sparks, NJ Gleason, R Gist, R Langston… - Biochemistry, 2014 - ACS Publications
… In the present work, we compare the results for Trp/Tyr with the consequences of Phe substitutions at positions 4 and 5 in GWALP23. Additionally, we examine the consequences of …
Number of citations: 48 pubs.acs.org
M Jiménez, S André, HC Siebert, HJ Gabius… - …, 2006 - academic.oup.com
… To assign the observed properties to the Trp/Tyr-sites, we next performed chemically induced dynamic nuclear polarization measurements of Trp and Tyr accessibility. A Tyr signal, but …
Number of citations: 48 academic.oup.com
S Tashiro, M Fujita - Bulletin of the Chemical Society of Japan, 2006 - journal.csj.jp
A coordination host recognized various aromatic peptides containing Trp and Tyr residues in a highly sequence-selective fashion. For example, two similar hexa-peptides, Ac-Ser-Gly-…
Number of citations: 23 www.journal.csj.jp
WS Fracki, D Li, N Owen, C Perry, GH Naisbitt… - Toxicon, 1992 - Elsevier
Pyrularia thionin is a strongly basic and bioactive 47 amino acid peptide which contains two Tyr residues at positions 13 and 45 and one Trp at position 8. Limited iodination does not …
Number of citations: 25 www.sciencedirect.com

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